molecular formula C11H16N2O B1459506 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine CAS No. 2059941-77-2

5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B1459506
CAS No.: 2059941-77-2
M. Wt: 192.26 g/mol
InChI Key: BDMAMCNZOXAJEJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine involves several steps. One common synthetic route includes the reaction of 5-ethyl-2-hydroxypyridine with pyrrolidine in the presence of a suitable base to form the desired product . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.

Properties

IUPAC Name

5-ethyl-2-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-9-3-4-11(13-7-9)14-10-5-6-12-8-10/h3-4,7,10,12H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMAMCNZOXAJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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